molecular formula C13H19N3O3S B2721588 1-cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2034357-30-5

1-cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2721588
CAS No.: 2034357-30-5
M. Wt: 297.37
InChI Key: MKUHYEKGCFWTBV-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group. The piperidine ring is then attached, and finally, the cyclopropyl group is introduced. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Cyclopropyl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the imidazole and piperidine rings contribute to its biological activity .

Properties

IUPAC Name

cyclopropyl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-15-9-6-14-13(15)20(18,19)11-4-7-16(8-5-11)12(17)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUHYEKGCFWTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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